2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines. This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolo-pyrimidine system, and substituted with chloro, fluorophenyl, and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chromene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazolo-pyrimidine system: This step involves the reaction of the chromene intermediate with triazole and pyrimidine derivatives under controlled conditions.
Substitution reactions: The chloro, fluorophenyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro, fluorophenyl, and methoxyphenyl positions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: It can bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Modulation of signaling pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds have similar triazolo-pyrimidine systems and are studied for their energetic properties.
7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: This compound has a related structure and is investigated for its unique synthesis and energetic properties.
Properties
Molecular Formula |
C25H18ClFN4O2 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-chloro-11-(2-fluorophenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18ClFN4O2/c1-32-16-9-6-14(7-10-16)24-21-22(18-12-15(26)8-11-20(18)33-24)30-25-28-13-29-31(25)23(21)17-4-2-3-5-19(17)27/h2-13,23-24H,1H3,(H,28,29,30) |
InChI Key |
GGMAETSCDLVVKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=CC=C6F |
Origin of Product |
United States |
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